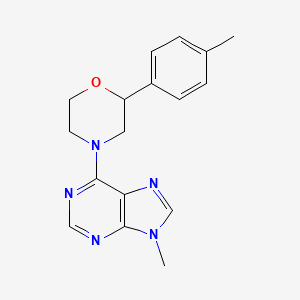
2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine, also known as MMPM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of purine and morpholine, which are both important organic compounds in the field of chemistry. MMPM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine is not fully understood, but it is believed to interact with cellular membranes and proteins. 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine has been found to bind to lipid bilayers and disrupt their structure, leading to changes in cellular function. Additionally, 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine has been shown to interact with various proteins, including enzymes and receptors, which may contribute to its physiological effects.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine has been found to inhibit the growth of cancer cells, indicating its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine in laboratory experiments is its strong fluorescence properties, which make it an ideal candidate for imaging biological samples. Additionally, this compound has been found to exhibit various biochemical and physiological effects, making it a versatile tool for studying cellular function. However, one limitation of using 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine. One area of interest is the development of new imaging techniques that utilize 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine as a fluorescent probe. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine may lead to the development of compounds with improved properties for use in scientific research.
Métodos De Síntesis
The synthesis of 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine involves several steps, starting with the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to produce 2-(4-methylphenyl)-3-oxobutanoic acid ethyl ester. This intermediate product is then reacted with 9-methylxanthine to obtain 2-(4-methylphenyl)-4-(9-methylpurin-6-yl)but-3-en-2-one. Finally, the butenone is treated with morpholine to yield the desired product, 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for imaging biological samples. 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-4-(9-methylpurin-6-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-3-5-13(6-4-12)14-9-22(7-8-23-14)17-15-16(18-10-19-17)21(2)11-20-15/h3-6,10-11,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQNTNXMULUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)C3=NC=NC4=C3N=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)


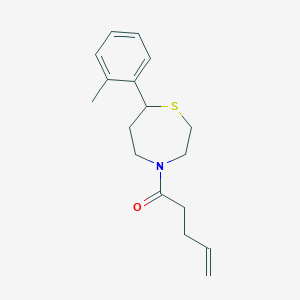
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)
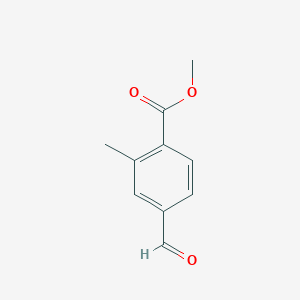
![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)
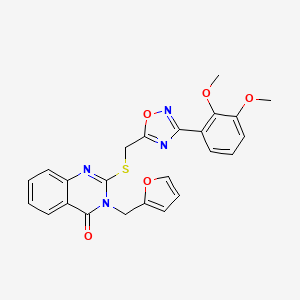
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012195.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)
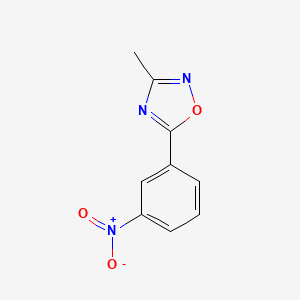

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)